molecular formula C9H12N2O2 B8285699 Methyl 3,4-diamino-2-methylbenzoate

Methyl 3,4-diamino-2-methylbenzoate

Cat. No.: B8285699
M. Wt: 180.20 g/mol
InChI Key: AKAMMPKTXZDRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-diamino-2-methylbenzoate is a substituted benzoate ester of interest in organic synthesis and pharmaceutical research. As a building block containing both aromatic amino and ester functional groups, it serves as a versatile precursor for synthesizing more complex molecules. Compounds with similar diaminobenzoate scaffolds are recognized as key intermediates in the development of active pharmaceutical ingredients. For instance, a structurally related compound, Methyl 3-amino-4-butanamido-5-methylbenzoate, is a known intermediate in the synthetic pathway of Telmisartan, an angiotensin II receptor blocker used to treat conditions like visceral obesity and metabolic syndrome . This highlights the potential value of such diamino esters in medicinal chemistry. Researchers may utilize this compound to develop novel compounds for various investigational applications. The presence of multiple amino groups allows for further functionalization through acylation or other reactions, making it a valuable reagent for constructing heterocyclic systems or specialized polymers. Please note that the specific mechanism of action for this compound is dependent on its final application and the nature of the molecule it is incorporated into. Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Refer to the safety data sheet for proper handling instructions. Storage: To maintain stability, store in a cool, dry place, and keep the container tightly sealed .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3,4-diamino-2-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,10-11H2,1-2H3

InChI Key

AKAMMPKTXZDRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituted Amino Benzoates

(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS 222714-37-6, C₁₀H₁₃NO₂) shares a methyl benzoate backbone but differs in substituent placement. Unlike Methyl 3,4-diamino-2-methylbenzoate, this compound’s amino group is part of an ethyl side chain rather than being directly attached to the aromatic ring.

Key Distinction :

  • This compound: Two primary amino groups on the ring.
  • (S)-Methyl 4-(1-aminoethyl)benzoate: Single secondary amino group on an ethyl side chain.

Halogenated and Acetylated Benzoates

Methyl 3,5-Dibromo-2-diacetylaminobenzoate (C₁₂H₁₁Br₂NO₄) incorporates bromine atoms at positions 3 and 5 and a diacetylated amino group at position 2. This halogenation enhances electrophilicity, making it useful in microbial dechlorination processes for environmental remediation . In contrast, this compound lacks halogen substituents, which may limit its reactivity in certain redox applications.

Sulfonylurea-Based Methyl Benzoates (Pesticides)

Several methyl benzoate derivatives, such as metsulfuron methyl ester and ethametsulfuron methyl ester, feature sulfonylurea moieties linked to triazine rings. These compounds act as herbicides by inhibiting acetolactate synthase in plants . Their structures diverge significantly from this compound, which lacks the sulfonylurea and triazine functional groups critical for herbicidal activity.

Functional Group Impact :

  • Herbicidal Benzoates : Rely on sulfonylurea-triazine combinations for target specificity.
  • This compound: Amino groups may favor interactions with biological targets like enzymes or receptors.

Natural Resin-Derived Methyl Esters

Methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester and communic acid methyl ester, are diterpenoid derivatives with complex bicyclic or tricyclic frameworks . These compounds differ starkly from this compound in both molecular weight (>300 g/mol) and structural complexity, reflecting their roles in plant defense mechanisms rather than synthetic applications.

Data Tables Summarizing Comparative Analysis

Table 1. Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reference
This compound C₉H₁₂N₂O₂ 180.204 3,4-diamino, 2-methyl Pharmaceutical intermediates
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 4-(1-aminoethyl) Chiral synthesis
Methyl 3,5-dibromo-2-diacetylaminobenzoate C₁₂H₁₁Br₂NO₄ 400.03 3,5-dibromo, 2-diacetylamino Environmental remediation
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine Herbicide
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpenoid core Plant resin component

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsTemperatureTimeYieldReference
12,4,6-Trichlorotriazine, 4-Methoxyphenol45°C1 hQuantitative
2Aminobenzoate derivativeRT24 h85–90%

Basic Question: How should purity and identity of this compound be validated?

Answer:
Purity assessment requires orthogonal methods:

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against certified reference standards (e.g., EP impurities listed in pharmaceutical guidelines) .
  • NMR : Confirm structural identity via 1H NMR (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .

Q. Table 2: Common Impurities and Specifications

ImpurityCAS No.Purity ThresholdAnalytical Method
Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate4093-31-6≤0.15%HPLC
4-Amino-5-chloro-2-methoxybenzoic Acid7206-70-4≤0.10%LC-MS

Advanced Question: How can contradictions in stability data (e.g., degradation vs. storage claims) be resolved?

Answer:
Contradictions arise from differing storage conditions or analytical sensitivity:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • Statistical Validation : Use meta-analysis tools (e.g., MetaDisc 1.4) to reconcile data variability across studies, ensuring homogeneity in experimental parameters .

Advanced Question: What advanced techniques are recommended for resolving ambiguous structural assignments?

Answer:

  • X-ray Crystallography : Resolve steric effects or tautomerism in aromatic amines by analyzing crystal packing (e.g., bond angles and torsional strain) .
  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers (e.g., 3,4-diamino vs. 2,4-diamino substitution) via correlation spectroscopy .

Q. Table 3: Key NMR Shifts for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityAssignment
Methoxy (-OCH3)3.86SingletMethyl ester
Aromatic NH26.20–6.80Broad3,4-Diamino

Advanced Question: How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo models?

Answer:

  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain efficacy gaps. For example, acetylation of amino groups alters solubility and target binding .
  • Mixed-Method Design : Combine quantitative dose-response assays with qualitative mechanistic studies (e.g., molecular docking) to contextualize bioactivity .

Basic Question: What storage conditions ensure long-term stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent oxidation of amino groups .
  • Desiccation : Use silica gel packs to minimize hydrolysis of the ester moiety .

Advanced Question: How can degradation products be characterized and quantified?

Answer:

  • Accelerated Stability Testing : Conduct stress studies (pH 1–13, oxidative H2O2) and monitor via UPLC-PDA.
  • Spectral Libraries : Match degradation peaks to known impurities (e.g., EP Impurity D, CAS 4093-29-2) using HRMS and NMR .

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